6-Aminopenicillanic acid
Overview
Description
6-Aminopenicillanic acid (6-APA) is a penicillanic acid compound and is the active nucleus common to all penicillins . It is used as an intermediate in the synthesis of β–lactam antibiotics . The major commercial source of 6-APA is still natural penicillin G .
Synthesis Analysis
6-APA can be prepared from the benzylpenicillin silyl ester via cleavage of the amide bond . It can also be produced by reducing the nitro group of a nitropenicillin or a salt thereof, to a hydroxylamino or amino group without destruction of the penicillin nucleus .
Molecular Structure Analysis
The molecular formula of 6-APA is C8H12N2O3S . It has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases . It also has a side chain at the 6-amino position that may be substituted to form semisynthetic penicillins .
Chemical Reactions Analysis
6-APA reacts with higher amino acid Schiff bases to form the corresponding β-lactam derivatives . It can also be used as a starting material for the synthesis of (6 S,7 S)-cephalosporins, and organotin polyamine esters by reacting with organotin dihalides via interfacial polycondensation .
Physical And Chemical Properties Analysis
6-APA is a colorless compound with a molar mass of 216.26 g·mol−1 . It has a melting point of 198 °C and a solubility in water of 0.4 g/100 mL .
Scientific Research Applications
Discovery and Early Development
- The discovery of 6-aminopenicillanic acid (6-APA) marked a significant milestone, being the precursor for all semi-synthetic penicillins. This discovery, which occurred over 50 years ago, revolutionized the treatment of infections with the development of beta-lactam antibiotics (Rolinson & Geddes, 2007).
Enzymatic Transformation and Industrial Production
- Advances in the enzymatic transformation of penicillins to 6-APA have been significant, particularly in the purification, stability, and immobilization of penicillin acylases, which are crucial for producing semisynthetic penicillins like amoxicillin and ampicillin (Parmar et al., 2000).
Degradation Studies
- Research on the degradation of 6-APA in subcritical water using oxidizing agents like H2O2, K2S2O8, and O2 has been conducted, focusing on removal rates and secondary ion production during the degradation process (Yabalak et al., 2017).
Separation Techniques
- Techniques for separating 6-APA from other substances, such as phenyl acetic acid, using aqueous two-phase systems based on copolymers and salts have been developed, contributing to the efficient synthesis of semisynthetic antibiotics (Ahsaie & Pazuki, 2021).
Biotechnological Applications
- Penicillin acylases, crucial in producing 6-APA, have broad biotechnological applications, including in peptide synthesis and the resolution of racemic mixtures of chiral compounds (Arroyo et al., 2002).
Biotransformation Using Immobilized Cells
- Studies have optimized the biotransformation of penicillin V to 6-APA using immobilized whole cells, significantly impacting the pharmaceutical industry's production of semisynthetic antibiotics (Avinash et al., 2017).
Crystallization Studies
- Research on the crystallization behavior of 6-APA has provided insights into the nucleation and growth processes, essential for the production of pharmaceutical intermediates (Su et al., 2009).
Catalytic Potential
- 6-APA has been evaluated as a catalyst in direct cross-aldol reactions, offering potential in organic synthesis (Emer et al., 2009).
Degradation Kinetics in Production Processes
- The degradation kinetics of 6-APA in new integrated production processes have been studied, providing insights for optimizing manufacturing conditions (Su et al., 2016).
Development of Novel Supports
- Novel supports for penicillin acylase, crucial for 6-APA production, have been developed, enhancing yield and process efficiency (Ayakar & Yadav, 2019).
Safety And Hazards
Future Directions
The enzymatic industrial production of 6-APA of penicillin G is being explored. This process eliminates the steps of crystallization, filtration, and drying, supports the removal of butanol solvent, and optimizes the central composite design . This could lead to a 20% economic improvement and the production of 80,000 IU/lit powders .
properties
IUPAC Name |
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVIOIJCVXTGV-ALEPSDHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1203-85-6 (hydrochloride salt) | |
Record name | 6-Aminopenicillanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046097 | |
Record name | 6-Aminopenicillanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopenicillanic acid | |
CAS RN |
551-16-6 | |
Record name | 6-Aminopenicillanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminopenicillanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Aminopenicillanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminopenicillanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINOPENICILLANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0C4R7XVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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